

Entadamide A: A Technical Whitepaper on the Sulfur-Containing Amide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Entadamide A

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For the attention of: Researchers, Scientists, and Drug Development Professionals.

This document provides a detailed technical overview of **Entadamide A**, a naturally occurring sulfur-containing amide. While sometimes associated with tryptophan derivatives due to its co-isolation from natural sources, it is important to clarify from the outset that **Entadamide A** is structurally classified as an N-acylethanolamine and not a derivative of the amino acid tryptophan.[1][2] This guide synthesizes the available scientific literature to present its chemical properties, synthesis, biological activities, and proposed mechanism of action, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

Physicochemical and Spectroscopic Data

Entadamide A is a small molecule first isolated from the seeds of *Entada phaseoloides*. [2][3] [4] Its core structure is an acrylamide backbone with a methylthio group and an N-hydroxyethyl substituent.

Physicochemical Properties

The fundamental physicochemical properties of **Entadamide A** are summarized in the table below, based on data from the PubChem database.[5]

Property	Value
IUPAC Name	(E)-N-(2-hydroxyethyl)-3-methylsulfanylprop-2-enamide
Molecular Formula	C ₆ H ₁₁ NO ₂ S
Molecular Weight	161.22 g/mol
CAS Number	100477-88-1
Canonical SMILES	CS/C=C/C(=O)NCCO
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	3

Spectroscopic Data

The structure of **Entadamide A** was elucidated using various spectroscopic methods. While comprehensive spectral data is available in dedicated databases, key identification metrics are presented here. A study on **Entadamide A**-β-D-glucopyranoside, a closely related derivative, showed a key fragment ion at m/z 160 in its MS/MS spectrum, corresponding to the **Entadamide A** moiety.^[6]

Table of Spectroscopic Data for **Entadamide A**

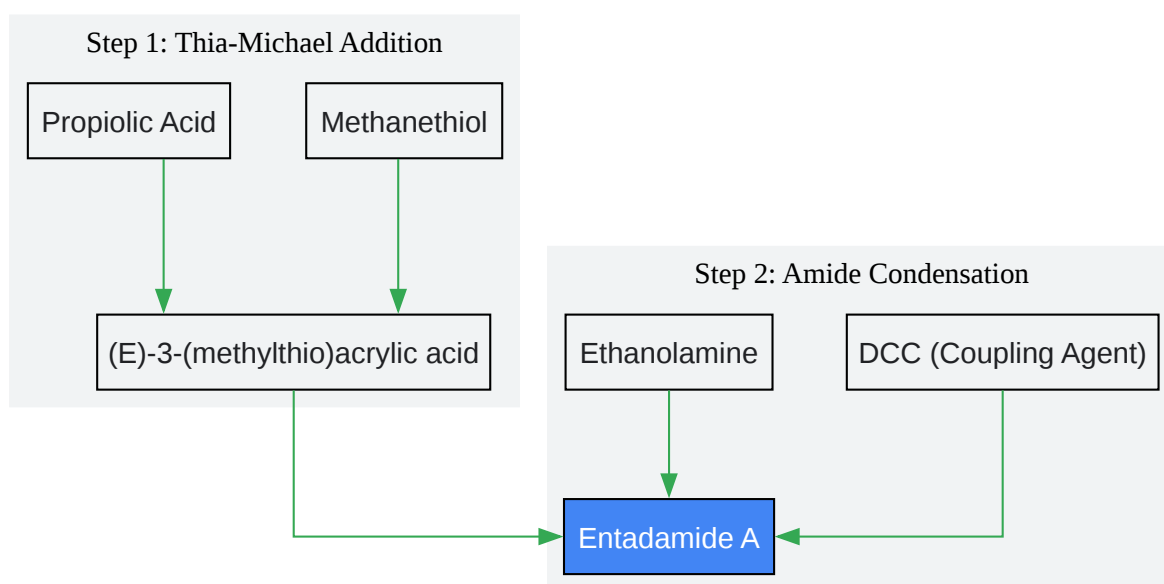
Technique	Data Type	Observed Values	Reference
¹³ C NMR	Chemical Shifts (δ)	Data available in PubChem database	^[5]
¹ H NMR	Chemical Shifts (δ)	Data available in PubChem database	^[5]
Mass Spectrometry	Fragment Ion (m/z)	Key fragment observed at 160 (in derivative)	^[6]

Synthesis of Entadamide A

Entadamide A has been successfully synthesized in a straightforward two-step process.[7] The synthesis provides a reliable method for obtaining the compound for research and development purposes, bypassing the need for natural product extraction and purification.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted below.



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Caption: Synthesis workflow for **Entadamide A**.

Experimental Protocol for Synthesis

The following protocol is based on the published synthesis method.[7]

Objective: To synthesize (E)-N-(2-hydroxyethyl)-3-(methylthio)acrylamide (**Entadamide A**).

Materials:

- Propiolic acid

- Methanethiol
- Ethanolamine
- Dicyclohexylcarbodiimide (DCC)
- Appropriate organic solvents (e.g., Dichloromethane, Diethyl ether)
- Standard laboratory glassware and magnetic stirrer
- Purification apparatus (e.g., Silica gel for column chromatography)

Procedure:

Step 1: Synthesis of (E)-3-(methylthio)acrylic acid

- Dissolve propiolic acid in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution in an ice bath.
- Bubble methanethiol gas through the solution or add a solution of methanethiol.
- Allow the reaction to stir at room temperature until completion, monitoring by Thin Layer Chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure to yield the crude intermediate, (E)-3-(methylthio)acrylic acid.
- Purify the intermediate if necessary, via recrystallization or column chromatography.

Step 2: Condensation to form **Entadamide A**

- Dissolve the (E)-3-(methylthio)acrylic acid intermediate and ethanolamine in an anhydrous polar aprotic solvent (e.g., Dichloromethane) in a round-bottom flask.
- Cool the mixture in an ice bath.

- Add a solution of dicyclohexylcarbodiimide (DCC) in the same solvent dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction for the formation of the product by TLC.
- Once complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
- Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude **Entadamide A** using silica gel column chromatography to obtain the final product.
- Characterize the final product using NMR and Mass Spectrometry to confirm its identity and purity.

Biological Activity and Proposed Mechanism of Action

The primary biological activity reported for **Entadamide A** is its anti-inflammatory potential, specifically through the inhibition of 5-lipoxygenase.^[7] Extracts of Entada species containing **Entadamide A** have also shown broader anti-inflammatory and analgesic effects.^{[3][8][9]}

Quantitative Biological Data

The inhibitory effect of **Entadamide A** on 5-lipoxygenase has been quantified, providing a basis for its anti-inflammatory claims.

Activity	Assay System	Result	Reference
5-Lipoxygenase Inhibition	RBL-1 Cells	Inhibition observed at 10^{-4} g/ml	^[7]

Experimental Protocol: 5-Lipoxygenase Inhibition Assay

This protocol describes a general method for assessing the 5-lipoxygenase inhibitory activity of a test compound like **Entadamide A**.

Objective: To determine the inhibitory effect of **Entadamide A** on 5-lipoxygenase activity.

Materials:

- 5-Lipoxygenase enzyme (from soybean or human recombinant)
- Linoleic acid or arachidonic acid (substrate)
- Borate buffer (pH 9.0) or Phosphate buffer
- Spectrophotometer capable of reading at 234 nm
- **Entadamide A** (test compound)
- Positive control inhibitor (e.g., Quercetin, Zileuton)
- Solvent for compound dissolution (e.g., DMSO, Ethanol)

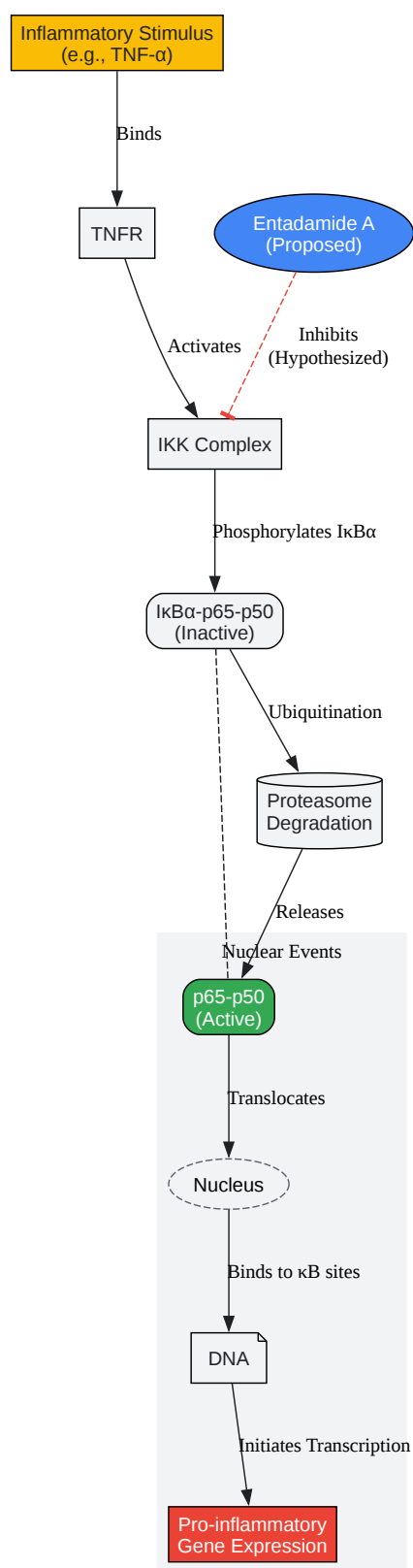
Procedure:

- Prepare a stock solution of **Entadamide A** in a suitable solvent.
- Prepare a series of dilutions of the **Entadamide A** stock solution to test a range of concentrations.
- In a quartz cuvette, add the buffer solution.
- Add a specific volume of the 5-lipoxygenase enzyme solution to the buffer and mix gently.
- Add a small volume of the **Entadamide A** dilution (or positive control/vehicle control) to the cuvette.
- Incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 3-5 minutes) to allow the inhibitor to interact with the enzyme.

- Initiate the enzymatic reaction by adding the substrate (linoleic acid or arachidonic acid).
- Immediately begin monitoring the change in absorbance at 234 nm over time (e.g., for 5 minutes). The increase in absorbance corresponds to the formation of hydroperoxides.
- Calculate the rate of reaction for each concentration of **Entadamide A**.
- Determine the percentage of inhibition for each concentration relative to the vehicle control.
- If sufficient data points are collected, calculate the IC_{50} value, which is the concentration of **Entadamide A** required to inhibit 50% of the enzyme's activity.

Proposed Mechanism of Action: NF- κ B Pathway Inhibition

While the direct molecular targets of **Entadamide A** have not been extensively reported, its structural class as an N-acylethanolamine provides clues to its potential mechanism of action. Other N-acylethanolamines, such as anandamide, have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappaB (NF- κ B) signaling pathway.^[10] This inhibition occurs at the level of the I κ B kinase (IKK) complex, preventing the degradation of the I κ B α inhibitor and subsequent nuclear translocation of the p65/p50 NF- κ B dimer. It is plausible that **Entadamide A** shares this mechanism.



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- To cite this document: BenchChem. [Entadamide A: A Technical Whitepaper on the Sulfur-Containing Amide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b009075#entadamide-a-as-a-tryptophan-derivative]

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